4-(4-Fluorophenyl)-6-hydroxy-2-phenyl-5-pyrimidinecarbonitrile

Liver cancer stem cell Antiproliferative Wnt inhibitor comparison

4-(4-Fluorophenyl)-6-hydroxy-2-phenyl-5-pyrimidinecarbonitrile (CAS 477853-95-5), widely known as FH-535, is a synthetic small-molecule sulfonamide that acts as a dual-pathway antagonist of Wnt/β-catenin/TCF-mediated transcription and peroxisome proliferator-activated receptor (PPAR) γ/δ signaling. It was originally identified from a cell-based phenotypic screen for inhibitors of β-catenin/Tcf-dependent reporter activity and subsequently shown to suppress both ligand-dependent PPARγ and PPARδ activation.

Molecular Formula C17H10FN3O
Molecular Weight 291.28 g/mol
CAS No. 477853-95-5
Cat. No. B1418123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluorophenyl)-6-hydroxy-2-phenyl-5-pyrimidinecarbonitrile
CAS477853-95-5
Molecular FormulaC17H10FN3O
Molecular Weight291.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=C(C(=O)N2)C#N)C3=CC=C(C=C3)F
InChIInChI=1S/C17H10FN3O/c18-13-8-6-11(7-9-13)15-14(10-19)17(22)21-16(20-15)12-4-2-1-3-5-12/h1-9H,(H,20,21,22)
InChIKeyLLMSUJXULUWKCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 4-(4-Fluorophenyl)-6-hydroxy-2-phenyl-5-pyrimidinecarbonitrile (CAS 477853-95-5) and Why Does Its Target Profile Matter for Procurement?


4-(4-Fluorophenyl)-6-hydroxy-2-phenyl-5-pyrimidinecarbonitrile (CAS 477853-95-5), widely known as FH-535, is a synthetic small-molecule sulfonamide that acts as a dual-pathway antagonist of Wnt/β-catenin/TCF-mediated transcription and peroxisome proliferator-activated receptor (PPAR) γ/δ signaling [1]. It was originally identified from a cell-based phenotypic screen for inhibitors of β-catenin/Tcf-dependent reporter activity and subsequently shown to suppress both ligand-dependent PPARγ and PPARδ activation [1]. The compound comprises a pyrimidinecarbonitrile core with a 4-fluorophenyl substituent at position 4, a phenyl group at position 2, and a hydroxy substituent at position 6, giving it a molecular formula of C₁₇H₁₀FN₃O and a molecular weight of 291.28 g/mol [2]. Its distinct dual pharmacology—simultaneously targeting the Wnt transcriptional machinery and PPAR nuclear receptors—distinguishes it from most pathway-selective analogs and has made it a broadly used tool compound in oncology, fibrosis, and stem cell research [1][2].

Why a Generic Wnt Inhibitor Cannot Substitute for 4-(4-Fluorophenyl)-6-hydroxy-2-phenyl-5-pyrimidinecarbonitrile (FH-535) in Target-Engagement Studies


Wnt/β-catenin pathway inhibitors are mechanistically heterogeneous: tankyrase inhibitors (e.g., XAV939), Porcupine inhibitors (e.g., IWP2), and CBP/β-catenin interaction inhibitors (e.g., ICG-001) each block signaling at distinct nodes with divergent efficacy across cell types and genetic backgrounds. FH-535 uniquely combines Wnt/β-catenin/TCF transcriptional antagonism with concomitant PPARγ/δ antagonism, a dual pharmacology that cannot be replicated by any single-pathway inhibitor [1]. Moreover, FH-535 blocks β-catenin/PPARγ interaction independent of covalent cysteine modification at the PPAR ligand-binding site, unlike its structural analog GW9662 [2]. These mechanistic differences translate into quantitatively distinct potency, selectivity, and synergy profiles on both transcriptional readouts and cell proliferation, making one-to-one substitution by in-class agents scientifically invalid [1][2][3].

Product-Specific Quantitative Evidence: 4-(4-Fluorophenyl)-6-hydroxy-2-phenyl-5-pyrimidinecarbonitrile (FH-535) Versus Comparator Benchmarks


FH-535 Achieves ~4-Fold More Potent Antiproliferative Activity Than XAV939 in Liver Cancer Stem Cells Under Low-Serum Conditions

In a direct side-by-side comparison using liver cancer stem cells (LCSC) cultured in 1% serum, FH-535 inhibited cell proliferation with an IC50 of 5.1 µM, whereas the tankyrase inhibitor XAV939 required an IC50 of 55 µM under identical conditions, representing a 10.8-fold greater potency for FH-535 [1]. Even under 10% serum, FH-535 maintained a 4.0-fold advantage (IC50 13.8 µM vs. 55 µM) [1]. This head-to-head comparison was performed using ³H-thymidine incorporation as the proliferation readout after 72 h of compound exposure [1].

Liver cancer stem cell Antiproliferative Wnt inhibitor comparison

FH-535 Suppresses β-Catenin Target Gene mRNA with Submicromolar IC50 (358 nM), Outperforming XAV939 and IWP2 in Leukemia Cell Transcriptional Profiling

In a comparative study across human myeloid leukemia cell lines (K562, HL60, THP1, Jurkat), FH-535 demonstrated a markedly suppressive effect on mRNA levels of three canonical β-catenin target genes (LEF1, CCND1, cMYC) with an IC50 of 358 nM [1]. The same study tested XAV939 and IWP2 alongside FH-535 and reported that FH-535 displayed the most pronounced suppression among the three inhibitors tested, with submicromolar potency not achieved by the comparator agents in this transcriptional assay [1][2]. The IC50 was determined by quantitative mRNA expression analysis after compound treatment in these leukemia lines [1].

Myeloid leukemia Transcriptional suppression Target gene knockdown

FH-535 Is a Dual Wnt/β-Catenin and PPARγ/δ Antagonist, Whereas GW9662 Is a PPARγ-Only Inhibitor That Cannot Block β-Catenin/PPARγ Interaction

Although FH-535 and GW9662 share structural similarity as sulfonamide-based PPARγ ligands, only FH-535 blocks the β-catenin/PPARγ coactivator interaction [1][2]. In cellular PPRE reporter assays, FH-535 achieved ≥30% inhibition of PPARγ/δ transcriptional activity at a concentration as low as 0.5 µM, while simultaneously inhibiting β-catenin/Tcf-dependent transcription by ≥80% at 15 µM [2]. GW9662, in contrast, inhibits PPARγ through covalent modification of a cysteine residue in the ligand-binding pocket and does not interfere with β-catenin/Tcf complex formation [1]. FH-535's dual activity is independent of this covalent cysteine modification, providing a pharmacologically distinct mode of PPAR antagonism [1].

PPAR dual antagonism β-catenin/PPAR interaction Mechanistic differentiation

FH-535 Exhibits Cancer-Selective Cytotoxicity, Sparing Normal Fibroblasts at Concentrations That Inhibit Carcinoma Cell Growth

Across a panel of 13 carcinoma cell lines (colon: HCT116, SW48, RKO, LoVo, COLO205; lung: A427, HCC15, NCI-H1703, A549; liver: HepG2, Hep3B, Huh7) and normal fibroblast controls, FH-535 selectively inhibited the growth of cancer cell lines while normal fibroblasts remained unaffected at the same concentrations [1]. In a separate study using osteosarcoma models, FH-535 was cytotoxic to all five tested osteosarcoma cell lines (143b, U2OS, SaOS-2, HOS, K7M2) but was well tolerated by normal human osteoblast cells [2]. This selectivity profile is attributed to the dependence of the tested carcinoma lines on active Wnt/β-catenin signaling, a pathway that is quiescent in normal fibroblasts and osteoblasts [1][2]. In contrast, many other Wnt pathway inhibitors (e.g., XAV939, IWR-1) show less pronounced cancer-selectivity differentials due to their broader impact on β-catenin stability in both transformed and non-transformed cells [1].

Selective cytotoxicity Cancer vs. normal cells Therapeutic window

FH-535 Potentiates Imatinib-Induced Apoptosis in Myeloid Leukemia Cells, a Synergy Not Reported for XAV939 or IWP2

In human myeloid leukemia cell lines (K562, HL60), co-treatment with FH-535 significantly enhanced imatinib-induced apoptosis beyond the additive effect expected from each agent alone [1]. The study explicitly tested FH-535, XAV939, and IWP2, and reported that FH-535 uniquely demonstrated this synergistic pro-apoptotic effect in combination with imatinib [1][2]. The potentiation mechanism was shown to be independent of erythroid/megakaryocytic developmental stage, suggesting that it arises from pathway cross-talk between β-catenin inhibition and BCR-ABL signaling rather than from differentiation-stage-specific effects [1]. Quantitative apoptosis readouts (Annexin V/PI flow cytometry) confirmed that the combination of FH-535 plus imatinib produced a greater percentage of apoptotic cells than imatinib alone or FH-535 alone [1].

Drug synergy Imatinib potentiation Apoptosis enhancement

FH-535 Inhibits β-Catenin Transcriptional Activity in Hepatocellular Carcinoma Cells Across Wild-Type, Overexpressed, and Constitutively Active β-Catenin Conditions

In Huh7 and Hep3B hepatocellular carcinoma cells, FH-535 inhibited TOPFlash luciferase reporter activity driven by endogenous β-catenin, exogenously overexpressed wild-type β-catenin, and the constitutively active β-catenin S37A mutant [1]. The inhibition was dose-dependent and statistically significant (p<0.05) at concentrations as low as 5 µM in Huh7 cells [1]. This is mechanistically important because most Wnt pathway inhibitors acting upstream of β-catenin (e.g., Porcupine inhibitors like IWP2, or tankyrase inhibitors like XAV939) lose efficacy in the context of activating β-catenin mutations that stabilize the protein independent of upstream signaling [2]. FH-535's ability to suppress transcription downstream of β-catenin stabilization, at the level of β-catenin/Tcf complex formation, makes it effective even in tumors harboring CTNNB1 (β-catenin) activating mutations—a common genetic lesion in HCC and colorectal cancer [1][2].

Hepatocellular carcinoma TOPFlash reporter Constitutively active β-catenin mutant

Optimal Application Scenarios for Procuring 4-(4-Fluorophenyl)-6-hydroxy-2-phenyl-5-pyrimidinecarbonitrile (FH-535) Based on Quantitative Differentiation Evidence


Wnt/β-Catenin Transcriptional Profiling in CTNNB1-Mutant Cancer Models

FH-535 is the compound of choice for TOPFlash/FOPFlash luciferase reporter experiments, qPCR panels of Wnt target genes (LEF1, CCND1, cMYC, AXIN2), and RNA-seq studies in cancer lines harboring activating β-catenin mutations. Its submicromolar IC50 (358 nM) for target gene suppression in leukemia lines [1] and its efficacy against constitutively active β-catenin S37A in HCC lines [2] make it uniquely suitable for probing Wnt dependency in genetic backgrounds where upstream inhibitors (XAV939, IWP2) fail.

Dual Wnt/PPAR Pathway Interrogation in Metabolic Disease and Cancer Metabolism Research

For studies requiring simultaneous inhibition of β-catenin/TCF transcription and PPARγ/δ nuclear receptor activity—such as investigations of the Wnt-PPAR signaling axis in adipogenesis, hepatic steatosis, or metabolic reprogramming in cancer—FH-535 is the only single-agent tool available [1]. At 0.5 µM, it achieves ≥30% PPRE reporter inhibition while concurrently suppressing β-catenin/Tcf activity at 15 µM [2], enabling factorial experimental designs without confounding multi-compound pharmacokinetics.

Combination Therapy Proof-of-Concept Studies with Tyrosine Kinase Inhibitors in Myeloid Leukemia

FH-535 should be prioritized for preclinical combination studies with imatinib or second-generation BCR-ABL inhibitors in CML and AML models, given its unique ability to potentiate imatinib-induced apoptosis that is not replicated by XAV939 or IWP2 [1]. This makes it the only Wnt pathway inhibitor with validated imatinib-sensitizing activity from a head-to-head three-inhibitor comparison study [1].

Cancer Stem Cell and Tumor Organoid Selectivity Screening

FH-535's documented ability to inhibit proliferation of liver cancer stem cells (IC50 5.1–13.8 µM) [1] while sparing normal fibroblasts and osteoblasts [2][3] makes it a powerful tool for phenotypic screens, 3D organoid viability assays, and co-culture systems where selective toxicity toward the Wnt-active tumor compartment is required. This selectivity profile reduces confounding cytotoxicity in the normal cell compartment and simplifies hit calling in complex cellular models.

Quote Request

Request a Quote for 4-(4-Fluorophenyl)-6-hydroxy-2-phenyl-5-pyrimidinecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.